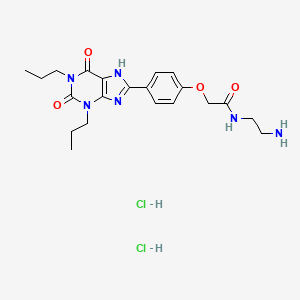

Xanthine amine congener (dihydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

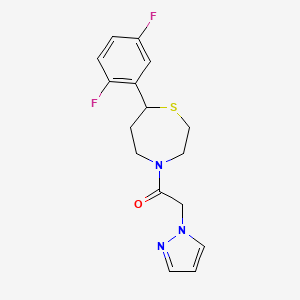

Xanthine amine congener dihydrochloride (XAC dihydrochloride) is a potent Adenosine A1 receptor and A2 receptor antagonist with IC50 values of 1.8 and 114 nM, respectively . It acts as a convulsant agent in mice models .

Synthesis Analysis

Xanthine and its derivatives belong to the class of purine alkaloids. They are natural bases holding nitrogen atoms within the molecular structure, and they have an effective pharmacological alteration in both animals and human beings . Various synthetic strategies have been adopted to synthesize xanthine moiety and its derivatives .Molecular Structure Analysis

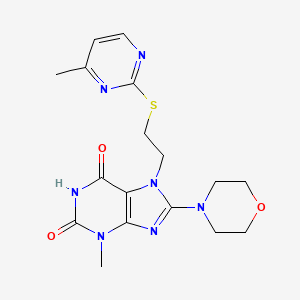

The molecular structure of Xanthine amine congener dihydrochloride is composed of a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms .Chemical Reactions Analysis

Xanthine amine congener dihydrochloride is more potent as a convulsant than either caffeine or theophyllin in infusion studies at the dosage 39.8 mg/kg .Physical And Chemical Properties Analysis

The molecular weight of Xanthine amine congener dihydrochloride is 501.41 . It has good solubility in DMSO .Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Interactions

Xanthine amine congener, as part of the methylxanthines family, which includes caffeine and theophylline, has been studied for its interaction with adenosine receptors. A notable study reported the structure of a thermostabilized adenosine A(2A) receptor in complex with xanthine amine congener and caffeine. This research offers insights into the ligand binding pocket of the adenosine receptor for diverse chemotypes and the cytoplasmic regions interacting with signal transduction proteins, hinting at potential therapeutic applications for diseases like Parkinson's disease (Doré et al., 2011).

Biosensing Applications

Xanthine and its analogs play a crucial role in biosensing applications, particularly in determining the freshness of meat and diagnosing metabolic disorders like xanthinuria and gout. Immobilized xanthine oxidase (XOD) based biosensors have emerged as simple, rapid, sensitive, and economical tools for xanthine determination in food industries and clinical diagnosis. This technology offers an alternative to complex and time-consuming traditional chromatographic methods (Pundir & Devi, 2014).

Wirkmechanismus

Target of Action

Xanthine amine congener (dihydrochloride), also known as XAC, is a potent antagonist for both Adenosine A1 and A2 receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in many physiological processes.

Mode of Action

XAC interacts with its targets, the Adenosine A1 and A2 receptors, by binding to these receptors and blocking their activity . The IC50 values, which represent the concentration of XAC required to inhibit 50% of the receptors, are 1.8 nM for A1 and 114 nM for A2 receptors .

Biochemical Pathways

Adenosine receptors are known to be involved in a wide range of biological processes, including inflammation, neurotransmission, and smooth muscle contraction . By blocking these receptors, XAC could potentially affect these processes.

Pharmacokinetics

It’s known that the compound is more potent as a convulsant when administered via infusion at a dosage of 398 mg/kg . It has no effects when administered via an intraperitoneal (i.p.) injection, with the seizure threshold exceeding 1000 mg/kg . This suggests that the route of administration can significantly impact the bioavailability and effects of XAC.

Result of Action

XAC acts as a convulsant agent in mouse models . This means that it can induce seizures, which are rapid and uncontrolled electrical discharges in the brain. This effect is likely due to its antagonistic action on adenosine receptors, which play a role in regulating neuronal excitability.

Action Environment

The action of XAC can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or lipids, could potentially influence the compound’s interaction with its targets.

Safety and Hazards

Zukünftige Richtungen

Xanthine and its derivatives have shown numerous pharmacological activities and have attracted much synthetic interest due to their numerous pharmacological activities . They have been developed as anti-alzheimer’s and anti-parkinsonism, anti-cancer, anti-asthmatic, anti-diabetic, anti-depressant and anxiolytic, analgesic and anti-inflammatory, diuretic, anti-epileptic, anti-tuberculosis, anti-microbial, sirtuin inhibitors and ligands of adenosine receptor subtypes .

Biochemische Analyse

Biochemical Properties

Xanthine amine congener (dihydrochloride) is known to interact with adenosine receptors, specifically the A1 and A2B subtypes . It acts as an antagonist, meaning it binds to these receptors and inhibits their activity . This interaction can influence various biochemical reactions within the cell.

Cellular Effects

The interaction of Xanthine amine congener (dihydrochloride) with adenosine receptors can have significant effects on cellular processes. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the activity of adenosine receptors, Xanthine amine congener (dihydrochloride) can modulate the cellular responses that these receptors are involved in.

Molecular Mechanism

Xanthine amine congener (dihydrochloride) exerts its effects at the molecular level primarily through its interaction with adenosine receptors . As an antagonist, it binds to these receptors and inhibits their activity. This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .

Dosage Effects in Animal Models

In animal models, the effects of Xanthine amine congener (dihydrochloride) can vary with different dosages

Metabolic Pathways

Xanthine amine congener (dihydrochloride) is involved in purine metabolism, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNTWECSNGWFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary molecular target of Xanthine Amine Congener (dihydrochloride)?

A1: Xanthine Amine Congener (dihydrochloride) acts as a potent antagonist of adenosine receptors. []

Q2: Which adenosine receptor subtype does Xanthine Amine Congener (dihydrochloride) primarily target?

A2: Research indicates that Xanthine Amine Congener (dihydrochloride) exhibits higher affinity for A1 adenosine receptors compared to other subtypes. [] This suggests that its effects are primarily mediated through antagonism of this receptor subtype. []

Q3: What are the downstream consequences of Xanthine Amine Congener (dihydrochloride) binding to adenosine receptors?

A3: By blocking adenosine receptors, Xanthine Amine Congener (dihydrochloride) prevents adenosine from binding to and activating these receptors. This can lead to diverse physiological effects depending on the tissue and specific receptor subtypes involved. For instance, in the heart, it can affect heart rate and atrioventricular nodal conduction. []

Q4: Can Xanthine Amine Congener (dihydrochloride) influence adenosine levels?

A4: Yes, studies show that Xanthine Amine Congener (dihydrochloride) can increase interstitial and venous adenosine concentrations due to blocking adenosine receptors. [] This occurs as a compensatory mechanism in response to receptor blockade.

Q5: What is the molecular formula and weight of Xanthine Amine Congener (dihydrochloride)?

A5: Detailed spectroscopic data for this specific compound is limited in the provided research. Please refer to chemical databases like PubChem or ChemSpider for comprehensive information.

Q6: What is known about the material compatibility of Xanthine Amine Congener (dihydrochloride)?

A6: The provided research primarily focuses on the pharmacological aspects of Xanthine Amine Congener (dihydrochloride) and does not offer specific insights into its material compatibility.

Q7: Does Xanthine Amine Congener (dihydrochloride) exhibit any known catalytic properties?

A7: Xanthine Amine Congener (dihydrochloride) is primarily recognized for its antagonist activity on adenosine receptors. The provided research does not suggest any inherent catalytic properties associated with this compound.

Q8: Have computational chemistry approaches been employed to study Xanthine Amine Congener (dihydrochloride)?

A8: The provided research does not provide specific details on the application of computational chemistry methods like simulations, calculations, or QSAR models to study Xanthine Amine Congener (dihydrochloride).

Q9: How do structural modifications of Xanthine Amine Congener (dihydrochloride) affect its activity?

A9: Research indicates that the addition of a fluorophore to Xanthine Amine Congener (dihydrochloride) can significantly alter its pharmacological properties, potentially leading to allosteric antagonism or competitive antagonism depending on the specific fluorophore and linker used. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile](/img/structure/B2803650.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one](/img/structure/B2803655.png)

![N-(2-Amino-2-oxoethyl)-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2803659.png)

![5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2803671.png)

![(4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide](/img/structure/B2803672.png)